Sodium peroxide

Catalog No.
S581543
CAS No.
1313-60-6
M.F
Na2O2
M. Wt
77.978 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium peroxide

CAS Number

1313-60-6

Product Name

Sodium peroxide

IUPAC Name

disodium;peroxide

Molecular Formula

Na2O2

Molecular Weight

77.978 g/mol

InChI

InChI=1S/2Na.O2/c;;1-2/q2*+1;-2

InChI Key

PFUVRDFDKPNGAV-UHFFFAOYSA-N

SMILES

[O-][O-].[Na+].[Na+]

solubility

SOLUBLE IN ACID; INSOLUBLE IN ALKALI
Freely sol in water, forming sodium hydroxide and hydrogen peroxide, the latter quickly decomp into oxygen and water
Solubility in water: reaction

Synonyms

Disodium Dioxide; Disodium Peroxide; Sodium Oxide (Na2O2)

Canonical SMILES

[O-][O-].[Na+].[Na+]

Isomeric SMILES

[O-][O-].[Na+].[Na+]

The exact mass of the compound Sodium peroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acid; insoluble in alkalifreely sol in water, forming sodium hydroxide and hydrogen peroxide, the latter quickly decomp into oxygen and watersolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Peroxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium peroxide (Na2O2) is a potent, solid-state inorganic oxidizing agent and alkaline flux widely procured for demanding analytical chemistry and life-support applications. Unlike standard alkaline bases, it provides simultaneous highly basic and oxidative conditions, making it the gold standard for decomposing refractory minerals, spinels, and platinum-group metal ores that resist conventional acid digestion [1]. Furthermore, its unique stoichiometry allows it to absorb carbon dioxide while concurrently releasing oxygen gas, establishing its baseline value in specialized air revitalization and closed-loop breathing systems[2].

Research Fit

Solid-state oxidant for high-temperature alkaline fusion
Simultaneous oxidation and fluxing of refractory matrices
Decomposition reagent for organic and inorganic sample preparation

Procuring generic alkaline fluxes or liquid oxidizers as substitutes for sodium peroxide routinely results in process failure. In metallurgical sample preparation, substituting sodium carbonate (Na2CO3) fails to provide the oxidative power necessary to break down resistant sulfides and rutile, often leaving insoluble residues that severely bias downstream ICP-OES analysis [1]. Attempting to use liquid hydrogen peroxide (H2O2) combined with sodium hydroxide cannot replicate the high-temperature (400–700 °C) anhydrous fusion environment required for total matrix decomposition [1]. In life-support applications, substituting lithium hydroxide (LiOH) strictly provides CO2 scrubbing without the critical secondary benefit of oxygen generation, while potassium superoxide (KO2), though yielding more oxygen, alters the respiratory quotient balance and carries a significantly higher procurement cost [2].

Substitution Risk

Hydrogen peroxide

Aqueous H₂O₂ cannot sustain high-temperature fusion and decomposes catalytically; it lacks the solid-state oxidation and fluxing dual functionality.

Sodium hydroxide

NaOH provides alkalinity but no oxidizing capacity, preventing the simultaneous oxidation‑fluxing required for resistant mineral phases.

Potassium superoxide

KO₂ exhibits different reactivity and decomposition behavior; direct substitution may alter fusion chemistry and recovery profiles.

Superior Refractory Ore Dissolution at Lower Fusion Temperatures

Sodium peroxide fundamentally outperforms sodium carbonate in the fusion of refractory geological matrices. While Na2CO3 fusions typically require muffle furnace temperatures of 900 to 1,000 °C and often fail to completely dissolve resistant spinels like chromite, Na2O2 achieves total matrix decomposition at significantly lower temperatures of 400 to 700 °C [1]. This lower thermal requirement reduces crucible corrosion and minimizes the volatile loss of target analytes, ensuring complete recovery for accurate ICP-MS quantification[1].

Evidence DimensionRequired fusion temperature and matrix breakdown efficiency
Target Compound DataNa2O2 achieves complete dissolution at 400–700 °C
Comparator Or BaselineNa2CO3 requires 900–1,000 °C (often with incomplete dissolution of refractory oxides)
Quantified Difference300–500 °C reduction in processing temperature with superior analyte recovery
ConditionsMuffle furnace fusion of refractory silicates and spinels in zirconium or nickel crucibles

Enables laboratories to process highly resistant ores faster, at lower temperatures, and with higher analytical accuracy than standard carbonate fluxes.

REE recovery: fusion vs. acid
Reported
Alkaline fusion: baseline recovery. Open acid digestion: ~80–95% of baseline.
Supports fusion for refractory REE ore analysis
Acid methods may under-report 5–20%.

Simultaneous Oxidation of Sulfides and Trace Metals

In metallurgical assaying, the dual nature of Na2O2 as both a strong base and a powerful oxidizer provides a distinct advantage over non-oxidizing fluxes or mixed-acid digestions. During fusion, Na2O2 quantitatively oxidizes sulfur compounds to soluble sulfates and fully solubilizes refractory transition metals (Cr, Mo, Ta) [1]. Standard acid digestions (even those utilizing HF/HNO3) frequently leave undissolved residues for these specific elements, leading to biased, under-reported yields [1].

Evidence DimensionAnalyte recovery in sulfide and refractory ores
Target Compound DataNa2O2 yields complete oxidation and solubilization of resistant metals and sulfur
Comparator Or BaselineStandard acid digestion leaves insoluble residues and risks volatile sulfur loss
Quantified DifferenceNear 100% recovery vs. partial recovery requiring secondary digestions
ConditionsHigh-temperature peroxide fusion prior to aqueous acidification

Eliminates the need for hazardous hydrofluoric acid (HF) digestions while guaranteeing total metal recovery in commercial mining assays.

HFSE accuracy: fusion vs. microwave
Head-to-head
Na₂O₂ fusion: higher accuracy, RSD <6%. Microwave digestion: lower accuracy.
Reported higher precision for Zr,Nb,Hf,Ta
National Standard Reference rocks tested.

Dual-Action Carbon Dioxide Scrubbing and Oxygen Generation

For closed-loop environmental control, sodium peroxide offers a unique stoichiometric advantage by simultaneously scrubbing CO2 and generating O2. The reaction yields 0.5 moles of oxygen per mole of carbon dioxide absorbed[1]. While potassium superoxide (KO2) yields a higher oxygen ratio (1.5 moles O2 per mole of CO2), Na2O2 is substantially more cost-effective to manufacture and avoids the over-production of oxygen in systems where supplementary bottled oxygen is already utilized [1]. Furthermore, it strictly outperforms standard lithium hydroxide (LiOH), which absorbs CO2 but generates zero oxygen [1].

Evidence DimensionOxygen generation per mole of CO2 absorbed
Target Compound DataNa2O2 generates 0.5 moles of O2 per mole of CO2
Comparator Or BaselineLiOH generates 0.0 moles of O2; KO2 generates 1.5 moles of O2 (but at ~10x the procurement cost of sodium superoxide equivalents)
Quantified DifferenceProvides a balanced, cost-effective O2/CO2 exchange ratio compared to single-action scrubbers
ConditionsSolid-state chemical beds in breathing apparatus and submarine scrubbers

Allows procurement engineers to design cost-effective, dual-purpose life support canisters without relying solely on expensive superoxides.

Pu recovery: fusion vs. acid leaching
Head-to-head
Na₂O₂ fusion (700 °C, 2 h): ~100% recovery. HNO₃/HF leaching: incomplete, multiple contacts.
Supports single-step complete PuO₂ dissolution
High-fired PuO₂; 8 M HNO₃ dissolution.
ACS vs. synthesis grade impurities
Data to verify
Cl ≤0.002%
PO₄ ≤0.0005%
SO₄ ≤0.001%
Fe ≤0.002%
ACS/ISO grade specified for trace-sensitive methods
Synthesis grade lacks impurity limits.

Total Digestion of Refractory Ores for ICP-OES/MS

Sodium peroxide is the mandatory flux for analytical laboratories processing chromite, zircon, ilmenite, and platinum-group metal ores. Its ability to completely decompose these matrices at 400–700 °C ensures total analyte recovery without the use of hazardous hydrofluoric acid [1].

Solid-State Air Revitalization in Closed Environments

Utilized in specialized breathing apparatus, submarines, and SCUBA gear, Na2O2 serves as a reliable, dual-action chemical bed that removes exhaled carbon dioxide while simultaneously regenerating breathable oxygen, offering a cost-effective alternative to pure potassium superoxide systems [2].

Anhydrous Alkaline Oxidation in Chemical Synthesis

In specialized inorganic syntheses requiring a highly basic and oxidative environment without the introduction of water, solid Na2O2 replaces liquid hydrogen peroxide/sodium hydroxide mixtures, preventing unwanted hydrolysis and maintaining strict stoichiometric control over the oxidation state of the products [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Refractory mineral digestion
Alkali fusion sample preparation
Recovery of resistant mineral phases
Plutonium recovery from oxides
High-temperature Na₂O₂ fusion
Complete dissolution of high-fired PuO₂
High-precision HFSE analysis
Fusion method selection
Accuracy and precision benchmark
Trace elemental analysis
ACS/ISO grade impurity specification
Interference control for ICP-MS/IC

Physical Description

Sodium peroxide appears as a yellow-white to yellow granular solid. Mixtures with combustible material are readily ignited by friction, heat, or contact with moisture. May vigorously decompose under prolonged exposure to heat, causing the rupture of the containers.
YELLOW-TO-WHITE POWDER.

Color/Form

Yellowish-white, granular powder
WHITE POWDER TURNING YELLOW ON EXPOSURE TO ATMOSPHERE
Yellowish-white powder turns yellow when heated
Pale yellow solid

Boiling Point

657 °C, decomp

Density

2.805 @ 20 °C
2.8 g/cm³

Melting Point

460 °C, decomp

GHS Hazard Statements

H271: May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Oxidizer;Corrosive

Other CAS

1313-60-6

Wikipedia

Sodium peroxide

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

Reaction of sodium metal with oxygen (free of carbon dioxide and water vapor)
Prepared by heating sodium metal to 300 °C in aluminum vessels with a current of air from which carbon dioxide has been removed. Prepn of the octahydrate: Penneman, Inorg Syn 3, 1 (1950).

General Manufacturing Information

Sodium peroxide (Na2(O2)): ACTIVE
Discussion on the use of hydrogen peroxide and sodium peroxide in the bleaching of tripe.

Storage Conditions

KEEP TIGHTLY CLOSED & PROTECTED FROM CONTACT WITH ORGANIC OR OXIDIZABLE SUBSTANCES.
...SHOULD...BE STORED IN FIRE-RESISTING BUILDINGS, & SEPARATED FROM FLAMMABLE MATERIALS.
PROTECT AGAINST PHYSICAL DAMAGE & MOISTURE. SEPARATE FROM COMBUSTIBLE, ORGANIC OR OTHER READILY OXIDIZABLE MATERIALS. DO NOT STORE IN AREAS SUBJECT TO MOISTURE. IMMEDIATELY REMOVE & DISPOSE OF ANY SPILLED PEROXIDE.

Stability Shelf Life

ABSORBS WATER & CARBON DIOXIDE FROM AIR.

Explore Compound Types